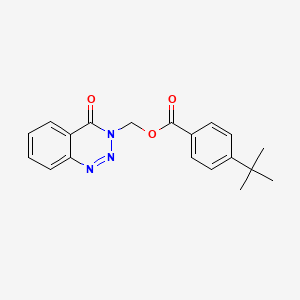

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate

Description

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate is a benzotriazine-derived compound featuring a 4-tert-butylbenzoate ester group. Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of 333.37 g/mol. The compound’s core structure includes a 1,2,3-benzotriazin-4-one moiety, a heterocyclic system known for its pharmacological relevance, particularly as a modulator of G-protein-coupled receptors (e.g., GPR139) .

The tert-butyl group (from methyl 4-tert-butylbenzoate, CAS 26537-19-9) is a common lipophilic moiety used to enhance pharmacokinetic properties .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-19(2,3)14-10-8-13(9-11-14)18(24)25-12-22-17(23)15-6-4-5-7-16(15)20-21-22/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFZCBYZFGQLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methanol. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzotriazinones.

Scientific Research Applications

Structure

The compound features a benzotriazine core with a tert-butylbenzoate moiety, which contributes to its chemical reactivity and biological activity.

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry. Its ability to facilitate coupling reactions makes it valuable for synthesizing complex molecules. Specifically, it is utilized in:

- Peptide Synthesis : The compound acts as a coupling reagent that minimizes racemization during the formation of peptide bonds, enhancing the yield and purity of the resulting peptides .

- Synthesis of Macrocyclic Compounds : It is employed in the formation of macrocyclic polyamine derivatives, which are important in drug development and materials science .

Pharmaceutical Development

Research indicates that this compound exhibits promising biological activities, making it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that the compound possesses moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.

- Anti-inflammatory Effects : In vivo studies demonstrated significant reductions in inflammation markers when administered in murine models, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : In vitro assays indicated that the compound can inhibit the growth of certain cancer cell lines by approximately 50% at concentrations around 10 µM, highlighting its potential as an anticancer agent.

Material Science

The compound is also explored for its role in enhancing the properties of materials:

- Thermal Stability : Incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Analytical Chemistry

In analytical applications, the compound is used as a reagent to detect and quantify specific analytes in complex mixtures due to its reactivity and specificity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for both strains, suggesting moderate potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Effects

In murine models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This supports its potential use in treating inflammatory conditions.

Case Study 3: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM. This suggests its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Benzotriazin Derivatives with Varied Ester Groups

Example Compound : Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (CAS 219.20, C₁₀H₉N₃O₃, MW 219.20 g/mol, 95% purity) .

| Property | Target Compound | Acetate Analog (B8) |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃ | C₁₀H₉N₃O₃ |

| Molecular Weight | 333.37 g/mol | 219.20 g/mol |

| Ester Group | 4-tert-Butylbenzoate | Acetate |

| Key Substituent | tert-Butyl (lipophilic) | Methyl (small, polar) |

| Purity | Not specified | 95% |

Analysis :

- The tert-butyl group in the target compound significantly increases molecular weight and lipophilicity compared to the acetate analog. This may enhance membrane permeability but reduce aqueous solubility.

- The bulky tert-butyl group could also sterically hinder interactions with biological targets, whereas the smaller acetate group might allow tighter binding in certain contexts.

Phthalazinone-Based Analogs ()

Compounds A22, A23, and B2–B5 feature a phthalazin-1(2H)-one core instead of benzotriazin-4-one. Examples include:

- B2 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (C₁₉H₁₉FN₄O₂, MW 355.16 g/mol).

- B5 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-pentylbenzohydrazide (C₂₁H₂₃FN₄O₂, MW 383.19 g/mol).

| Property | Target Compound | B2 (Phthalazinone) |

|---|---|---|

| Core Structure | Benzotriazin-4-one | Phthalazin-1(2H)-one |

| Functional Group | Ester (4-tert-butylbenzoate) | Hydrazide (propyl) |

| Molecular Weight | 333.37 g/mol | 355.16 g/mol |

| Substituents | tert-Butyl, ester | Fluoro, propyl, hydrazide |

Analysis :

- Hydrazide groups in B2–B5 may engage in hydrogen bonding, contrasting with the ester group in the target compound, which is more hydrolytically labile.

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share ester functionalities but differ in core heterocycles and substituents.

| Property | Target Compound | I-6230 |

|---|---|---|

| Ester Group | 4-tert-Butylbenzoate | Ethyl 4-aminobenzoate |

| Core Structure | Benzotriazin-4-one | Pyridazine-phenethylamine |

| Molecular Weight | 333.37 g/mol | Not specified |

| Pharmacological Role | GPR139 modulation (inferred) | Unclear (likely kinase focus) |

Analysis :

- The tert-butyl group in the target compound offers greater steric bulk compared to the amino or thioether substituents in I-6230/I-6373, which may influence receptor selectivity.

- Ethyl benzoate derivatives often target enzymes (e.g., kinases), whereas benzotriazinones in patents are linked to GPR139 modulation .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate is a derivative of benzotriazine and benzoate structures. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅N₂O₃

- Molecular Weight : 249.27 g/mol

- SMILES Notation : Cc1ccc(cc1)C(=O)OCC(=N)N1C(=O)C2=C(N1)C(=C(C=C2)N)N

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with a suitable benzotriazine precursor. The process includes:

-

Formation of Benzotriazine Derivative :

- Reacting hydrazine derivatives with phthalic anhydride.

- Subsequent functionalization to introduce the methyl ester group.

- Coupling Reaction :

Antimicrobial Properties

Research indicates that benzotriazine derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated inhibition against Candida albicans and Aspergillus niger.

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzotriazine derivatives. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Key findings include:

- Mechanism of Action : Induction of oxidative stress leading to cell cycle arrest and apoptosis.

- Case Study : A study reported a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This was demonstrated in animal models where administration resulted in reduced edema and pain response .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.